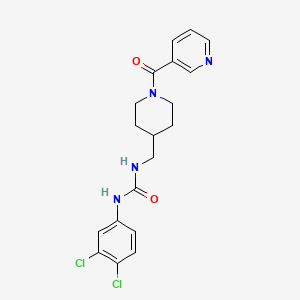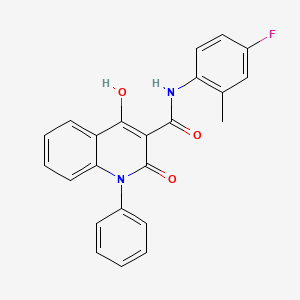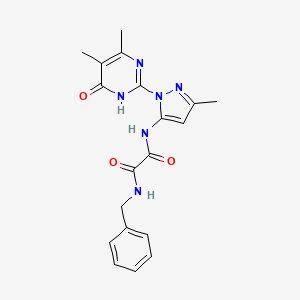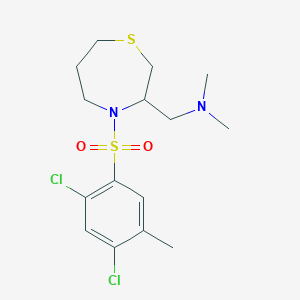
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as DMAA-NOX, is a compound that has gained attention in scientific research due to its potential therapeutic benefits. DMAA-NOX belongs to the class of oxalamide compounds, which have been studied extensively for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. This compound has also been shown to modulate the expression of genes involved in cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of blood vessel formation that is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its high potency and specificity towards its target enzymes. This makes it a valuable tool for studying the mechanisms of inflammation and cancer progression. However, one of the limitations of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide. One area of interest is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another area of research is the investigation of the synergistic effects of this compound with other drugs in the treatment of various diseases. Finally, the development of new diagnostic tools based on this compound holds promise for the early detection and treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 1-naphthaldehyde to form the intermediate Schiff base, which is then reacted with isoxazole-3-carboxylic acid hydrazide to yield this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a diagnostic tool for detecting cancer and other diseases.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23(2)16(15-9-5-7-13-6-3-4-8-14(13)15)12-20-18(24)19(25)21-17-10-11-26-22-17/h3-11,16H,12H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKMOLRJGBKOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2949076.png)

![2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2949078.png)

![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2949081.png)

![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2949085.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxy-4-methylphenoxy)propanamide](/img/structure/B2949086.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)